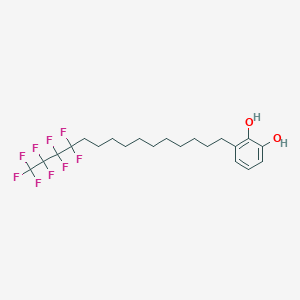![molecular formula C25H32ClN3O3 B236809 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide, also known as CIPB or TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. CIPB is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Wirkmechanismus
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase Cβ (PKCβ), which ultimately leads to the activation of transcription factors such as NF-κB and AP-1. By inhibiting BTK, this compound blocks the activation of these downstream signaling molecules, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. These effects are thought to be due to the inhibition of BTK in immune cells such as macrophages and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical studies.
Zukünftige Richtungen
For research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide include further preclinical studies to evaluate its efficacy and safety in B-cell malignancies and other diseases. In addition, there is interest in developing combination therapies that target multiple components of the B-cell receptor signaling pathway, including BTK, to improve treatment outcomes. Finally, there is also interest in developing more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects compared to current inhibitors.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-isobutoxyaniline to form 3-chloro-4-(4-isobutoxyphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-isobutyryl-1-piperazine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, both in vitro and in vivo.
Eigenschaften
Molekularformel |
C25H32ClN3O3 |
|---|---|
Molekulargewicht |
458 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H32ClN3O3/c1-17(2)16-32-21-8-5-19(6-9-21)24(30)27-20-7-10-23(22(26)15-20)28-11-13-29(14-12-28)25(31)18(3)4/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,27,30) |
InChI-Schlüssel |
SHYLRBSBENITDH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)





![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)